molecular formula C7H6N2OS B15090888 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile

Cat. No.: B15090888
M. Wt: 166.20 g/mol
InChI Key: WSKUNPGCBLXSLC-UHFFFAOYSA-N
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Description

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile typically involves the reaction of 4-methylthiazole with appropriate nitrile and carbonyl-containing reagents. One common method is the reaction of 4-methylthiazole-2-amine with a nitrile compound under acidic conditions, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.

    Thiazole-2-amine: Another thiazole derivative with potential biological activities.

    Thiazole-4-carboxylic acid: A thiazole compound with different functional groups and applications.

Uniqueness

3-(4-Methylthiazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile and carbonyl groups make it a versatile intermediate for further chemical transformations.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H6N2OS/c1-5-4-11-7(9-5)6(10)2-3-8/h4H,2H2,1H3

InChI Key

WSKUNPGCBLXSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)CC#N

Origin of Product

United States

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